{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid
Description
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a phenoxy group. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various chemical transformations.
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMKXOOKRKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217960 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958457-42-6 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958457-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including:
Oxidation: Conversion to the corresponding phenol derivative.
Reduction: Formation of the corresponding boronate ester.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, DMF), elevated temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Cross-Coupling: Formation of biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is extensively used in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
This compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its derivatives have shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique chemical properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the intermediate complexes, facilitating efficient coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is unique due to the presence of both trifluoromethyl and phenoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and broaden its applicability in various fields of research and industry.
Biological Activity
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is a boronic acid derivative notable for its unique trifluoromethyl group, which enhances its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in the context of enzyme inhibition and as a catalyst in organic reactions.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. This group is known to enhance lipophilicity and metabolic stability, which are critical factors in drug design.
Enzyme Inhibition
Research has demonstrated that boronic acids can act as reversible inhibitors of serine proteases and other enzymes. The mechanism often involves the formation of a tetrahedral intermediate with the active site serine residue. For this compound, studies indicate that it exhibits significant inhibitory activity against specific proteases, which may be leveraged in therapeutic contexts.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of phenylboronic acids have shown promising results. For instance, studies involving structurally related compounds have reported antibacterial effects against various strains, including Escherichia coli and Bacillus cereus . The incorporation of the trifluoromethyl group is believed to enhance these effects, possibly by altering membrane permeability or inhibiting essential bacterial enzymes.
Case Studies
- Inhibition of Serine Proteases : A study explored the inhibition of trypsin by various phenylboronic acids, including this compound. The compound demonstrated a Ki value in the low micromolar range, indicating strong binding affinity .
- Antibacterial Activity : In vitro tests showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against E. coli ranging from 16 to 128 µg/mL. The presence of the trifluoromethyl group was linked to enhanced activity compared to non-fluorinated analogs .
Mechanistic Insights
The mechanism of action for this compound involves both steric and electronic factors due to the trifluoromethyl substituent. This group not only stabilizes the boronate form but also affects hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity.
Comparative Analysis
The table below summarizes key findings related to the biological activity of this compound compared to other boronic acids:
| Compound | Ki (µM) | MIC (µg/mL) | Target Enzyme/Pathogen |
|---|---|---|---|
| This compound | 2.5 | 32 | Trypsin / E. coli |
| 2,4-Bis(trifluoromethyl)phenylboronic acid | 1.8 | 16 | Serine proteases / Bacillus cereus |
| Phenylboronic acid | 10 | 128 | General protease inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
